molecular formula C12H12BrN3 B2850465 4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 7271-10-5

4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2850465
CAS No.: 7271-10-5
M. Wt: 278.153
InChI Key: LJYFALIYDGGCLE-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a complex organic compound characterized by its bromophenyl group and imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include cyclization reactions to form the imidazo[4,5-c]pyridine core. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the chemical reactions. Quality control measures, including chromatography and spectroscopy, are used to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in hydrogen bonding and π-π interactions, while the imidazo[4,5-c]pyridine core can participate in coordination chemistry. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

  • 4-(3-Bromophenyl)morpholine hydrochloride

  • 3-(4-Bromophenyl)-3-methylbutanoic acid

Uniqueness: 4-(3-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine stands out due to its specific structural features, such as the imidazo[4,5-c]pyridine core, which is not present in the listed similar compounds

Properties

IUPAC Name

4-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFALIYDGGCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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